Journal Name:Dalton Transactions
Journal ISSN:1477-9226
IF:4.569
Journal Website:http://pubs.rsc.org/en/journals/journalissues/dt
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1877
Publishing Cycle:Weekly
OA or Not:Not
Climate Change and the Sea: A Major Disruption in Steady State and the Master Variables
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-19 , DOI: 10.1021/acsenvironau.2c00061
Since the beginning of the industrial revolution, humans have burned enormous quantities of coal, oil, and natural gas, rivaling nature’s elemental cycles of C, N, and S. The result has been a disruption in a steady state of CO2 and other greenhouse gases in the atmosphere, a warming of the planet, and changes in master variables (temperature, pH, and pε) of the sea affecting critical physical, chemical, and biological reactions. Humans have also produced copious quantities of N and P fertilizers producing widespread coastal hypoxia and low dissolved oxygen conditions, which now threaten even the open ocean. Consequently, our massive alteration of state variables diminishes coral reefs, fisheries, and marine ecosystems, which are the foundation of life on Earth. We point to a myriad of actions and alternatives which will help to stem the tide of climate change and its effects on the sea while, at the same time, creating a more sustainable future for humans and ecosystems alike.
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A High Kinetic Energy Ion Mobility Spectrometer for Operation at Higher Pressures of up to 60 mbar
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-03-31 , DOI: 10.1021/jasms.2c00365
High Kinetic Energy Ion Mobility Spectrometers (HiKE-IMS) are usually operated at absolute pressures around 20 mbar in order to reach high reduced electric field strengths of up to 120 Td for influencing reaction kinetics in the reaction region. Such operating points significantly increase the linear range and limit chemical cross sensitivities. Furthermore, HiKE-IMS enables ionization of compounds normally not detectable in ambient pressure IMS, such as benzene, due to additional reaction pathways and fewer clustering reactions. However, operation at higher pressures promises increased sensitivity and smaller instrument size. In this work, we therefore study the theoretical requirements to prevent dielectric breakdown while maintaining high reduced electric field strengths at higher pressures. Furthermore, we experimentally investigate influences of the pressure, discharge currents and applied voltages on the corona ionization source. Based on these results, we present a HiKE-IMS that operates at a pressure of 60 mbar and reduced electric field strengths of up to 105 Td. The corona experiments show shark fin shaped curves for the total charge at the detector with a distinct optimum operating point in the glow discharge region at a corona discharge current of 5 μA. Here, the available charge is maximized while the generation of less-reactive ion species like NOx+ is minimized. With these settings, the reactant ion population, H3O+ and O2+, for ionizing and detecting nonpolar substances like n-hexane is still available even at 60 mbar, achieving a limit of detection of just 5 ppbV for n-hexane.
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Editorial and Review: 36th ASMS Asilomar Conference on Mass Spectrometry: The Role of Mass Spectrometry in Neurodegenerative Disease Research
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-05-03 , DOI: 10.1021/jasms.3c00136
Figure 1. A new tradition, the ugly sweater contest, was started (left), while old traditions, like Po-po, our timekeeper continued (right; despite Po-po not feeling too well). A Special Focus Issue on this topic was open to Asilomar attendees and others working in this research area. Papers included in the collection can be accessed on the Virtual Special Focus Issue landing page. This article has not yet been cited by other publications. Figure 1. A new tradition, the ugly sweater contest, was started (left), while old traditions, like Po-po, our timekeeper continued (right; despite Po-po not feeling too well).
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Achieving Sub-Parts-per-Million Mass Measurement Accuracy on an Orbitrap Mass Spectrometry Imaging Platform without Automatic Gain Control
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-25 , DOI: 10.1021/jasms.3c00004
The collection of profile data is standard practice within the field of mass spectrometry (MS). However, profile data collection often results in large data files that require extensive processing times, especially in mass spectrometry imaging (MSI) studies where thousands of high-resolution scans are recorded. Natively collecting centroid MS data is an alternative that effectively reduces both the resulting file size and the data processing time. Herein, high-resolution accurate mass (HRAM) Orbitrap MSI data on mouse liver tissue sections without automatic gain control (AGC) were natively collected in both profile and centroid modes and compared based on the file size and processing time. Additionally, centroid data were evaluated against the profile data with regard to the spectra integrity, mass measurement accuracy (MMA), and the number of lipid annotations to ensure that centroid data did not compromise the data quality. For both native and postacquisition centroided data, the variation in mass measurement accuracy decreased relative to the profile data collection. Furthermore, centroid data collection increased the number of METASPACE database annotations indicating higher sensitivity and greater accuracy for lipid annotation compared to native profile data collection. Profile MSI data was shown to have a higher likelihood of false positive identifications due to an increased number of data points on either side of the peaks, whereas the same trend was not observed in data collected in native centroid data collection. This publication explores and explains the importance in properly centroiding MSI data, either natively or by adequate centroiding methods, to obtain the most accurate information and come to the best conclusions. These data support that natively collecting centroid data significantly improves MMA to sub-ppm levels without AGC and reduces false positive annotations.
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Aquatic Vegetation, an Understudied Depot for PFAS
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-05-10 , DOI: 10.1021/jasms.3c00018
Per- and polyfluoroalkyl substances (PFAS) are a class of manufactured chemicals that have been extensively utilized worldwide. We hypothesize that the presence, uptake, and accumulation of PFAS in aquatic vegetation (AV) is dependent upon several factors, such as the physiochemical properties of PFAS and proximity to potential sources. In this study, AV was collected from eight locations in Florida to investigate the PFAS presence, accumulation, and spatiotemporal distribution. PFAS were detected in AV at all sampling locations, with a range from 0.18 to 55 ng/g sum (∑)PFAS. Individual PFAS and their concentrations varied by sampling location, time, and AV species. A total of 12 PFAS were identified, with the greatest concentrations measured in macroalgae. The average bioconcentration factor (BCF) among all samples was 1225, indicating high PFAS accumulation in AV from surface water. The highest concentrations, across all AV types, were recorded in the Indian River Lagoon (IRL), a location with a history of elevated PFAS burdens. The present study represents the first investigation of PFAS in naturally existing estuarine AV, filling an important gap on PFAS partitioning within the environment, as well as providing insights into exposure pathways for aquatic herbivores. Examining the presence, fate, and transport of these persistent chemicals in Florida’s waterways is critical for understanding their effect on environmental, wildlife, and human health.
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Gigaohm and Teraohm Resistors in Femtoamp and Picoamp Electrospray Ionization
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-13 , DOI: 10.1021/jasms.2c00369
The femtoamp electrospray ionization (femtoESI) mode has been shown to exhibit unique characteristics that may facilitate ionization efficiency studies and experiments requiring low ion beam flux. Investigation of femtoESI was hindered by a tiny, applied voltage window of 10–100 V, beyond which ionization currents quickly jumped to nanoamps. This window was difficult to locate because the exact onset voltage fluctuates due to variations in ion source alignments. Large resistors (0.1–100 TΩ) in series effectively expanded the femtoESI applied voltage range, up to 1400 V. By swapping resistors, rapid alternation allows for the comparison of both ESI modes under the same alignment. In peptide mixtures, analytes with lower surface activity are suppressed in the nanoESI mode whereas the femtoESI mode shows signal enhancement of less surface-active species. For protein solutions, there is little change in the charge states generated but the femtoESI mode does show a decrease in the average charge state of protein peaks. Peptides and proteins analyzed in the femtoESI mode also tend to generate higher intensity sodiated peaks over protonated peaks at specific charge states compared with nanoESI mode operation.
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Faces of Mass Spectrometry/Callie Cole
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-05 , DOI: 10.1021/jasms.3c00101
Learning from the Best The very first time I saw a mass spectrometer was during my first work study job at the Montana State Crime Lab in Missoula, MT when I was 19. I was mostly filing evidence and cleaning glassware for that job, but I was really interested in the instruments surrounding me in the forensics lab and how they worked. It was not until Dr. Chris Palmer at the University of Montana offered to mentor me in his analytical lab at the University of Montana that I got the opportunity to use a mass spectrometer for the first time, and I thought it was absolutely fascinating. I recall I had a chance to use a GC-MS with a single quadrupole and an LC-MS with an ion trap when I worked with Chris. We were looking for urinary biomarkers of woodsmoke exposure. As a kid who grew up in a home that used exclusively wood heat, I was really interested in the health outcomes of increased wood smoke exposure. It was a perfect project to get me hooked on mass spectrometry, because it involved quantitative analysis that was directly tied to an issue important to the health of those I love. When I arrived at the University of Colorado Boulder, I was not sure what I wanted to focus my work on. I only knew that I wanted to use mass spectrometry in some capacity. Dr. Veronica Bierbaum was teaching general chemistry at that time, and I had the opportunity to TA for her and sit in on her class. The first thing that drew me to Veronica was her absolute mastery of teaching. I knew I wanted to learn more from her as I watched her perform thoughtful and educational demonstrations in class. She made general chemistry fun! When I toured her research lab and got a peek at her home-built flowing afterglow selected ion flow tube mass spectrometer (FA-SIFT-MS), I knew I’d found my home. I ended up working with the FA-SIFT-MS as well as an ion trap mass spectrometer that I modified in Veronica’s lab to study ion-neutral reaction kinetics and mechanisms that are relevant to the interstellar medium. Switching from urinary biomarkers to astrochemistry and employing very similar instrumental techniques served to drive home the importance of mass spectrometry to me. During my Ph.D., I really came to understand that mass spectrometry is a technique with enough versatility to address any scientific topic that I became curious about throughout my chemistry career. So far, I’m not wrong about that! Currently, I’m applying mass spectrometry with my undergraduate research group at Fort Lewis College to study the biotransformation of hops natural products during the brewing process. My students and I are working in collaboration with Ska Brewing Co., whose world headquarters is located here in Durango, CO. Our current project is funded by the American Society for Brewing Chemists, and we are employing headspace solid phase microextraction gas chromatography mass spectrometry to profile the aromas of various hopped beers to better understand hops biotransformation. Through this project, my undergraduate students gain experience in sample preparation and instrumental analysis, and a local brewery gets meaningful information to guide their brewing process─it is a win-win! In August 2014, I drove from Boulder to Silverton, CO and backpacked into the San Juan Mountains. It was love at first sight. The mountains and alpine lakes reminded me of where I grew up (Sandpoint, ID). When I got back from that trip, I started doing Google searches for small colleges on the western slope of Colorado to see if any positions were open. I could not believe my eyes when I found an open analytical chemistry position at Fort Lewis College. At that point, I hadn’t begun writing my Ph.D. thesis yet; I did not feel ready yet. My thought process was: What do you have to lose? Just throw your hat in the ring and see what happens. I’m sure glad I did─that is when I started learning all about Fort Lewis College’s mission and how it aligns with my own. Above all, Fort Lewis College’s focus on inclusivity was a big draw for me. Since the moment I arrived on a college campus as an undergraduate, the exclusivity of higher education was palpable to me, despite the many privileges that I already had going in. For one thing, everything cost so much money, and all these fees came as a surprise to my 18-year-old self. I was a waitress when I started college, and those tips only went so far. Textbook prices were exorbitant, and they still are (which is why I’ve removed them entirely from every course I teach). It was because of the Pell Grant and scholarships that I was able to attend college. I always wanted to work at a school that cared about the students for whom college was not guaranteed or easy. A core value of Fort Lewis is being student-centered. Our tuition is lower than most colleges in Colorado, and we provide a Native American student tuition waiver. Our student population is diverse, with 185 tribes and Alaska Native villages represented on campus, 58% students of color, and 46% first-generation students. I’m proud to be part of an institution that is bringing an end to the exclusive, ivory tower approach to higher education─everyone is welcome here. A pivotal moment in my early career was having the opportunity to work for Tanaya Winder and the CU Upward Bound program that she directed. During the summer, I taught chemistry as a part of a six-week program geared toward giving high school students living on reservations a glimpse into college life and connecting them with the resources necessary to access higher education. It was a very fun and meaningful experience for me, and I loved the students. We ran together in the mornings as part of a little running club. Then, we would meet in college classrooms and learn chemistry together. I had only been a TA before this experience, so it was my first time ever designing chemistry curriculum myself. I incorporated demonstrations, games, videos, and simulations. It was the connections with my students and the joy of teaching CU Upward Bound that really solidified what I wanted in my future career. I certainly cannot talk about my work in sciences without talking about my grandmother, Lois Schaaf (Figure 1), who had a long and illustrious career as a science teacher from the 1950s until the 1980s, teaching biology, chemistry, and physics. Her career spanned multiple schools across rural Nebraska: Beemer, West Point, and Stuart. She currently lives in Nebraska on a farm and will be 97 this year! She pursued, and was awarded, National Science Foundation (NSF) funding as a high school teacher, and she got a master’s degree back in the 1960s, long before it was typical for women to do so. She ended up getting one of her students’ experiments launched on NASA’s Skylab in 1973 at Kennedy Space Center. She and her student attended that launch, and that was a huge moment for her career. She’s still regularly visited by her former students, and they still write to her, which illustrates the huge impact she had on them. Her stories of these NASA experiments invariably influenced my decision to study astrochemistry for my Ph.D., which was also funded by both NASA and the NSF. During my childhood, whenever I visited her farmhouse in Nebraska, she had tons of NASA posters up on the wall, and she’d tell me hilarious stories about her classroom─things like a snake escaping in her classroom or her whiskey barrel where she used to collect frogs for dissections. She would offer a nickel to any student who caught a frog and added it to the barrel! The best part about her approach was that it was completely based in curiosity─whatever got the students excited. That is kind of what I keep trying to do in my career: keep my research focused on curiosity-driven questions. I have my grandma to thank for that─I just realize how privileged I was to have her to look up to from a very young age, as a female making her mark in the sciences. My grandma demonstrated to me that women are excellent scientists before I had the chance to hear any contradictory story from the outside world; she taught me that science is for everyone! But not everyone has that kind of privilege, so my goal is to try to fill that mentorship gap and promote inclusivity within the field of mass spectrometry─I really want to provide the same mentorship to others that I have been so lucky to have in my own life. Figure 1. On the right: Dr. Callie Cole in her teaching laboratory at Fort Lewis College. She teaches general chemistry, analytical chemistry, instrumental analysis, and senior research courses. On the left: Dr. Cole’s grandmother, Lois Schaaf, who is one of her biggest mentors. In order to be effective and sustainable, diversity, equity, and inclusion efforts require the consistent work of many people throughout an organization and community, at every level. I am doing my small part to change the field of mass spectrometry by training each undergraduate student I encounter who expresses interest and curiosity in this research and helping them to feel welcomed in the mass spectrometry community. I am one small cog in the wheel, and I contribute everything that I can to the effort. I have heard too many stories about folks feeling excluded, left out, or isolated when attempting to enter the field of mass spectrometry. I have also felt these feelings, but to a much lesser degree than those in my mentors’ generation. All we can do is take small steps every day to change things. I am hopeful that although change is sometimes excruciatingly slow, we are making progress by opening doors for future scientists of all backgrounds. I am one small cog in the wheel, and I contribute everything that I can to the effort. I am so grateful to both ASMS and SACP for funding undergraduate research. Both of these awards contributed greatly to launching my students’ careers in medical school, graduate school, and positions in industry after graduation. They were for mass spectrometry research in different areas. The ASMS award recognized my research in astrochemistry using a modified ion trap mass spectrometer to measure ion-neutral reaction kinetics. The SACP award recognized my new undergraduate research program in fermentation science using headspace solid-phase microextraction gas chromatography mass spec. Currently, my research group is funded by the American Society for Brewing Chemists (ASBC) 2023 Project grant to monitor volatiles during brewing. My students and I have really enjoyed applying mass spectrometry to explore these diverse research questions. I love science that engages the whole community. Outside of the lab, I’ve had the opportunity to serve on the Board of Directors of the Powerhouse Science Center for the past year. We are working to cultivate and support a community of curious young scientists in the Four Corners region. As a part of this work, I recently volunteered to judge the student projects at the San Juan Regional Science Fair, and I loved seeing the creative experiments and measurements that the middle schoolers and high schoolers in our rural community are working on. Before the COVID-19 pandemic hit, my Fort Lewis College students and I designed a Homeschool Chemistry curriculum that we implemented at Powerhouse Science Center so that kids in the community could get a chance to try some of our favorite hands-on experiments as well. In general, my favorite service activities involve getting kids excited about science. I am hopeful that although change is sometimes excruciatingly slow, we are making progress by opening doors for future scientists of all backgrounds. My favorite things to do outside of community engagement and mass spectrometry are centered around being outside (Figures 2 and 3). I was lucky enough to win the permit lottery for a private Grand Canyon rafting trip that is launching in a couple of weeks, and I am really looking forward to some time away from screens to unplug and just soak in the beauty of the desert. The San Juan mountains still have my heart─skiing in the winter and trail running in the summer are my favorite mountain activities that keep me centered, happy, and calm. During COVID-19, a very cute and persistent orange cat kept showing up at my door begging for food, and I eventually caved and adopted him (Figure 4). His name is O’Malley─it is nice to have a cuddly cat to relax with between adventures and experiments! Figure 2. Dr. Cole enjoys exploring the desert around Durango, CO during her free time. She loves to camp with friends, trail run, and hike in the Four Corners region. Figure 3. Dr. Cole has recently taken up rafting and enjoys multiday river trips whenever her teaching and research schedule allows (photo taken on the Rio Chama). Figure 4. Callie and her adopted cat O’Malley, taking a break between experiments. Anne Brenner is a science writer at Technica Editorial. Interviews may be edited for length and clarity. This article has not yet been cited by other publications. Figure 1. On the right: Dr. Callie Cole in her teaching laboratory at Fort Lewis College. She teaches general chemistry, analytical chemistry, instrumental analysis, and senior research courses. On the left: Dr. Cole’s grandmother, Lois Schaaf, who is one of her biggest mentors. Figure 2. Dr. Cole enjoys exploring the desert around Durango, CO during her free time. She loves to camp with friends, trail run, and hike in the Four Corners region. Figure 3. Dr. Cole has recently taken up rafting and enjoys multiday river trips whenever her teaching and research schedule allows (photo taken on the Rio Chama). Figure 4. Callie and her adopted cat O’Malley, taking a break between experiments.
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Faces of Mass Spectrometry/Iain Campuzano
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-26 , DOI: 10.1021/jasms.3c00135
Where Determination Can Lead During my PhD, which started in September 1994 in biochemistry and protein chemistry, my supervisor at the time, Prof. Peter Shoolingin-Jordan, purchased an MS, a Micromass Quattro II triple quadruple. The Quattro II was set up essentially as an open-access system where PhD students would just run their samples by loop injection. I saw the benefit and started using it for my protein, peptide, and small-molecule samples and research. The system was very easy to use, and the data quality was far higher than that from the Applied Biosystems Voyager MALDI-MS, which was an older departmental MS. This was also the first electrospray-based MS in our department. I’d also run/analyze my lab mates’ samples on the Quattro II MS. Then, around 1997, another MS system was acquired: the Micromass LCT, which was operated by Paul Skipp. It was with this MS system that I first successfully acquired a spectrum with partially resolved charge states for a 190 kDa protein, 6-MSA synthase (a polyketide synthase). And with MaxEnt deconvolution, I was able to observe a single neutral Mw of 190 kDa. This obviously went in my thesis! I started working at Amgen in March 2011 and was recruited by Paul Schnier. I flew out to SoCal Amgen in Sept 2010 for the interview and loved the company and area. I was offered the role in Nov 2010, and part of the relocation package was to come out for a week to get to know the area, which we did in Dec 2010─my wife, our 4-month-old daughter, and me. I was hired and officially started in March 2011, once my work VISA was approved, as a Senior Scientist, performing both small- and large-molecule MS analytics to support medicinal chemistry and the X-ray crystallography group and associated therapeutic projects (Figure 1). Prior to this, I started my MS career at Servier R&D in Fulmer, North London, performing small molecule and metabolite MS and tandem-MS structure elucidation using a Quattro II and a QToF2. Then in August 2000 I joined the Micromass demo lab. This gave me great exposure to many different customers and their proteins. I was able to work with researchers like Prof. Dame Carol Robinson─whose work I have always admired─when she, Frank Sobott, Justin Benesch, and Helena Hernandez came into the Atlas Park demo laboratories to assess the new (at the time, 2001) QToF Ultima for native-MS analyses of protein complexes. In mid-2002 I briefly left Micromass and worked in North London for a small startup proteomics company called Cellzome with Walter Blackstock (and Bernhard Kuster, Cellzome Heildelberg). Then, I came back to Waters in March 2003 and worked in the proteomics applications lab until I left in March 2011. In those 8 years, I traveled around the globe visiting customers and presenting at conferences and meetings. Japan was always my favorite place to visit because of the culture, history, people, technology, and food. Israel was also very impressive, in terms of its historical and religious significance. An interesting story about Atlas Park was that in the same scientific industrial estate a few years prior is where Alexander Makarov first developed the Orbitrap and published his seminal 2000 Analytical Chemistry paper on the Orbitrap theory and detector─it really is a small world! Figure 1. Iain standing in his lab at Amgen, next to a Waters Synapt G1, which has been modified to an RF-confining drift-cell, using parts generously supplied by Kevin Giles and Mike Morris (Waters Corporation, MS Technologies Center, Manchester, United Kingdom). Photo courtesy of Iain Campuzano. The differences are massive and really cannot be fairly compared. My experiences at Waters and Amgen are just so different. The similarities are that you are part of a large global multibillion-dollar company and a big team, all working toward a common goal, whether it be the next new MS to release at ASMS or a new therapeutic treatment for gravely ill patients. I learned many different things about the business and products at both Waters and Amgen. For example, at Waters, working with the Research and Development scientists on the latest and greatest MS instruments was always fun. And at Amgen, it is extremely satisfying to work on therapeutic projects from their inception with a team─seeing a therapeutic progress into the clinic and, ultimately, to patients─and to witness MS being involved in many critical stages. Cancer is a big therapeutic area of focus for many biopharmaceutical companies. There’s a huge amount of MS analytical support for every oncology project, whether that be small molecule–based therapeutics or large-molecule biotherapeutics. I was lucky enough to be part of the highly successful LUMAKRAS story, and MS played a big role in its development. That was a huge project for Amgen because it was the first ever FDA-approved small-molecule therapeutic targeting solid tumors containing the mutated oncogene KRASG12C. In 2016, we published a manuscript describing how we utilized a high throughput solid phase extraction MS method to screen an acrylamide library against recombinant KRASG12C, which formed the basis for further chemical series optimzation and ultimately LUMAKRAS. Like most mass spectrometrists in biopharma, I think I possess a view of the importance of how MS can progress a therapeutic project. One can argue that MS is this amazing molecule agnostic analytical technique─however, it is not the only analytical technique available. When working for Micromass and Waters it was easy to think that MS should be able to solve most, if not all, analytical problems. However, now working at Amgen, I am exposed to many more analytical techniques that are used in pharma and biopharma research (NMR, SPR, calorimetry, rheometry, negative stain-EM, and cryo-EM, for example). This is where I found that MS and many other analytical techniques are complementary, at various stages in the research pipeline. Still, it is always nice when MS provides the answer that other techniques cannot! I’d suggest both! Work for an MS vendor first and get your grounding in MS applications and instrumentation. Then, work for a biopharma company, and apply that knowledge for the progression of therapeutic projects. Working for an MS vendor, one can work on all of the latest MS instruments and meet many customers from across the globe. If you like to travel and are interested in world culture, it is great fun working for an MS vendor. In biopharma, one can work on a project for over a decade, achieve a massive level of input, and then eventually see the therapeutic get to the clinic and patients. I would also encourage people to branch out into multiple different aspects and areas in the field of MS. I have conducted research and published on multiple MS areas, such as small-molecule medicinal chemistry support, accurate mass analysis and structural elucidation, ion mobility, proteomics, native-MS on multiple MS instruments (quadrupole, FT-ICR, ToF, and Orbitrap), and fundamental ion structure determination using MD and DFT calculations. I’d also encourage students to understand and appreciate fundamental MS theory, such as the nitrogen rule, double-bond equivalents, isotope theory, halogen isotope patterns, fluorine mass deficiency, and even versus odd electron ions. My advice would be: Do not be pigeon-holed into one area of MS research; I have always tried to be “area-agnostic.” Be flexible and be able to adapt quickly. “Don’t be pigeon-holed into one area of MS research; I have always tried to be ‘area-agnostic.’ Be flexible and be able to adapt quickly.” Without a doubt, it has─I love ASMS. My goal at ASMS is always to champion the amazing MS research that takes place in both the MS vendor and biopharmaceutical research setting (Figure 2). I’ve given five oral scientific presentations at ASMS, and I also have an oral slot at this year’s 2023 meeting. I always try to improve upon the last presentation in terms of how I deliver it; I do not think I’m ever fully happy with how I’ve delivered a presentation. The most rewarding and fun session was one I chaired and helped organize in 2016. It was titled “Fundamental Session: MD and QM in MS and Ion Mobility.” Then, last year, I presented one of the opening Sunday Tutorial Lectures. This took a huge amount of planning and preparation, which I was doing up until the last day or so, trying to get the message right. This was the toughest talk I’ve ever prepared, but I think I delivered the right message. I love presenting my own data─the more technical, the better. Figure 2. Ex-colleagues from Waters at the 2022 Annual ASMS Meeting, in a hospitality suite (left to right: Keith Richardson, Iain, Emmanuelle Claude, and Jeff Brown). Photo courtesy of Iain Campuzano. During my PhD, I remember the first nESI source on the Quatro II. One could not even see the nESI needle at the end of the probe once it was inserted into the instrument source. It would easily break and was somewhat trial and error. Then, over the next decade, the nESI source evolved over a number of iterations into a very easy-to-use and intuitive source. Working for an MS vendor for over a decade, I have experienced many instrument and technology advancements. I was lucky enough to work on the first QToF MS, and I saw it evolve over many iterations. I was also fortunate to work on the first commercially available ion mobility platform that was T-WAVE. I have also seen the dramatic uptake of Orbitrap technology over the last 18 years, which has been incredible─obviously, there have been massive improvements in resolution. I should also note that MS in drug discovery, especially biotherapeutics, is significantly changing and evolving. It is no longer just a mass spectrometrist running a single sample on an MS. There are many other people involved who do not necessarily have formal MS training, such as protein chemists who are now able to generate their own MS data by running samples on a walk-up open-access MS. At specific stages in the biotherapeutic’s progress through research, sample numbers can be very high. Therefore, high throughput is key, and efficient and effective data processing and management software are also extremely important─it really is a collaborative effort. There is also now strong emphasis on artificial intelligence and machine learning, and how it can aid in drug discovery. The landscape has changed significantly over the past five years, which is exciting and brings with it many new opportunities. I had the opportunity one summer to supervise an intern at Amgen named Neelam Khanal. She went on to complete her PhD with Prof. David Clemmer and now works back at Amgen in our Process Development department. There was also a postdoc, Jennifer Lippens, who was with us for two and a half years. She worked on membrane protein MS, and through her position at Amgen, we published six manuscripts as a result of her research. She is now working for Janssen Pharmaceuticals in Belgium. There was also Chen-Chun Chen who was an Amgen postdoc and served as a fellow in 2019 and 2020 as part of the LEAP Scholar program. She’s now with Eli Lilly and Company in Indianapolis. We will publish a couple of manuscripts out of her research. I also manage and mentor my group here at Amgen through the many projects we support throughout the Amgen research pipeline. I find it very exciting to be able to use MS for almost all aspects of my work. MS can provide high resolution and very accurate solutions and answers to many analytical problems. The fact that we can and are hyphenating MS to many chromatographic separation methods (RPLC-MS, CEX-MS, HIC-MS, and SEC-MS, to name a few) makes MS so enabling. On more occasions than I can remember, MS has given the precise answer when many other low-resolution analytical techniques just provided a high-level “yes the samples are different” type of answer. However, it must be noted that all analytical techniques are important within biopharma, and all are required for a therapeutic to progress from research into later stages of development and commercialization. I have always known I wanted a career in industry, as opposed to a career in academia. I have many very strong memories of when I acquired MS data that I felt were defining moments for a particular area. For example, in 2006, Kevin Giles and I (at Waters) were working together on the R&D test floor on one of the early Synapt G1 beta units. We were the first to acquire a T-WAVE ion mobility MS and tandem-MS spectra of GroEL, the 801 kDa chaperone protein complex, under native-MS conditions, which we later published in 2011. Additionally, the really high-quality native-MS nESI spectra of GroEL, an ADC, and a membrane protein complex, in collaboration with Joe Loo (UCLA) (Figure 3), using his 15T FT-ICR MS, are very strong memories and defining moments for me. Also, as I mentioned before, there was last year’s ASMS opening Sunday Tutorial Lecture, where I gave a presentation on MS in Industry: From Small Molecules to Multispecific Antibodies and Beyond. I’d been lobbying the ASMS committee for a number of years to give industry more visibility, and I was very happy for this opportunity to showcase and celebrate industrial MS and its associated applications. Although I still have multiple pieces of research that have not been put on paper yet, my goal is to write them up. Even though I have not worked in academia, I have still been able to publish over 60 papers, 7 MS-related patents, book chapters, critical reviews, and other scientific research across multiple areas. Figure 3. Iain with friends and collaborators at UCLA, next to the 15T FT-ICR MS instrument, where most of their collaborative research and data acquisitions were performed (left to right: Carter Lantz, Iain, Joe Loo, and Benqian Wei). Photo courtesy of Joe Loo. I enjoy reading when I have the time, especially political and global political-related books. I’ve traveled a lot around the world with my family (Figure 4), so I consider myself global in my outlook. I used to be big into rowing, but when I moved to Southern California, the rowing near Thousand Oaks was not good. So, I took up triathlons. In 2012, Amgen was sponsoring the Malibu Triathlon. When I attended an internal Amgen meeting about this event, I thought it would be fun to compete. I loved it, so I then entered more races in the 2013 season (Figure 5). In 2014, I entered my first half ironman competition in Aarhus, Denmark. Then in 2016, I competed in my first full ironman (2.4 mile swim, 112 mile bike, and 26.2 mile run) competition in Copenhagen, Denmark. My finishing time was about 11 h and 40 min. I returned the following year with the goal of improving my time and was able to finish in 11 h and 23 min. I also enjoy cycling every weekend in the Santa Monica Mountains. Figure 4. Iain with his wife (Kelly) and daughter (Isabella) on the Greek island Santorini. Photo courtesy of Iain Campuzano. Figure 5. Iain with his daughter (Isabella) at the LA Triathlon athlete finishers village. Photo courtesy of Iain Campuzano. I have always had a strong level of self-belief, especially for what I think MS can do, along with where and how it can and should be applied. If I had the time, I’d try to publish every piece of research I’ve ever worked on─maybe it is this level of self-belief and determination that has gotten me through full ironman races! As for relationships, I’d have to mention the collaborative relationship I’ve had with Prof. Joe Loo for the past decade. This has resulted in more than 10 coauthored manuscripts, a joint supervised Amgen-UCLA postdoc, new application areas for FT-ICR MS, such as membrane proteins, and a great friendship with Joe, his wife Rachel, and his students. In terms of advice, a number of my publications that I’m most proud of are a result of the following mindset: If someone says it cannot be done by MS, show them the data that proves it can. “If someone says it cannot be done by MS, show them the data that proves it can.” Anne Brenner and J. D. Brookbank are science writers at Technical Editorial. Interviews may be edited for length and clarity. This article has not yet been cited by other publications. Figure 1. Iain standing in his lab at Amgen, next to a Waters Synapt G1, which has been modified to an RF-confining drift-cell, using parts generously supplied by Kevin Giles and Mike Morris (Waters Corporation, MS Technologies Center, Manchester, United Kingdom). Photo courtesy of Iain Campuzano. Figure 2. Ex-colleagues from Waters at the 2022 Annual ASMS Meeting, in a hospitality suite (left to right: Keith Richardson, Iain, Emmanuelle Claude, and Jeff Brown). Photo courtesy of Iain Campuzano. Figure 3. Iain with friends and collaborators at UCLA, next to the 15T FT-ICR MS instrument, where most of their collaborative research and data acquisitions were performed (left to right: Carter Lantz, Iain, Joe Loo, and Benqian Wei). Photo courtesy of Joe Loo. Figure 4. Iain with his wife (Kelly) and daughter (Isabella) on the Greek island Santorini. Photo courtesy of Iain Campuzano. Figure 5. Iain with his daughter (Isabella) at the LA Triathlon athlete finishers village. Photo courtesy of Iain Campuzano.
Detail
Ultra-High-Throughput and Low-Volume Analysis of Intact Proteins with LAP-MALDI MS
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-27 , DOI: 10.1021/jasms.3c00068
High-throughput (HTP) mass spectrometry (MS) is a rapidly growing field, with many techniques evolving to accommodate ever increasing sample analysis rates. Many of these techniques, such as AEMS and IR-MALDESI MS, require volumes of at least 20–50 μL for analysis. Here, liquid atmospheric pressure-matrix-assisted laser desorption/ionization (LAP-MALDI) MS is presented as an alternative for ultra-high-throughput analysis of proteins requiring only femtomole quantities of protein in 0.5 μL droplets. By moving a 384-well microtiter sample plate with a high-speed XY-stage actuator, sample acquisition rates of up to 10 samples per second have been achieved at a data acquisition rate of 200 spectra per scan. It is shown that protein mixture solutions with concentrations of ≤2 μM can be analyzed at this speed, while individual protein solutions can be analyzed at concentrations of ≤0.2 μM. Thus, LAP-MALDI MS provides a promising platform for multiplexed HTP protein analysis.
Detail
Determining the Location of the α-Synuclein Dimer Interface Using Native Top-Down Fragmentation and Isotope Depletion-Mass Spectrometry
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-03-28 , DOI: 10.1021/jasms.2c00339
α-Synuclein (αSyn), a 140-residue intrinsically disordered protein, comprises the primary proteinaceous component of pathology-associated Lewy body inclusions in Parkinson’s disease (PD). Due to its association with PD, αSyn is studied extensively; however, the endogenous structure and physiological roles of this protein are yet to be fully understood. Here, ion mobility-mass spectrometry and native top-down electron capture dissociation fragmentation have been used to elucidate the structural properties associated with a stable, naturally occurring dimeric species of αSyn. This stable dimer appears in both wild-type (WT) αSyn and the PD-associated variant A53E. Furthermore, we integrated a novel method for generating isotopically depleted protein into our native top-down workflow. Isotope depletion increases signal-to-noise ratio and reduces the spectral complexity of fragmentation data, enabling the monoisotopic peak of low abundant fragment ions to be observed. This enables the accurate and confident assignment of fragments unique to the αSyn dimer to be assigned and structural information about this species to be inferred. Using this approach, we were able to identify fragments unique to the dimer, which demonstrates a C-terminal to C-terminal interaction between the monomer subunits. The approach in this study holds promise for further investigation into the structural properties of endogenous multimeric species of αSyn.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.60 135 Science Citation Index Science Citation Index Expanded Not
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